molecular formula C16H12N2 B3266214 2-phenyl-1-(prop-2-yn-1-yl)-1H-benzimidazole CAS No. 42076-30-2

2-phenyl-1-(prop-2-yn-1-yl)-1H-benzimidazole

Cat. No.: B3266214
CAS No.: 42076-30-2
M. Wt: 232.28 g/mol
InChI Key: WVADGDLFIHPBQE-UHFFFAOYSA-N
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Description

“2-phenyl-1-(prop-2-yn-1-yl)-1H-benzimidazole” is a compound that belongs to the benzimidazole class . Benzimidazoles are heterocyclic aromatic organic compounds that are important in a variety of biological and clinical applications . They are known for their broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of similar compounds often involves cross-coupling reactions . For instance, the Sonogashira, Suzuki–Miyaura, Stille, and Heck cross-couplings have been used to afford a variety of di-, tri-, and tetra-substituted indole-2-carbonitriles . The synthesis of related compounds has also been achieved through the nucleophile addition reaction of 1-(4-hydroxyphenyl) ethanone with phenylhydrazine in acetic acid at reflux temperature .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name. It contains a benzimidazole core, which is a bicyclic compound consisting of fused benzene and imidazole rings. The benzimidazole core is substituted at the 2-position with a phenyl group and at the 1-position with a prop-2-yn-1-yl group .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds have been studied. For instance, aziridines, which are three-membered nitrogen-containing cyclic molecules, have been shown to undergo ring-opening reactions, making them versatile precursors of diverse amine products .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1H-Benzimidazole, 2-phenyl-1-(2-propyn-1-yl)- are influenced by its structure, which is similar to the nucleotides found in the human body . This structural similarity allows it to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the functional groups present on the benzimidazole scaffold .

Cellular Effects

1H-Benzimidazole, 2-phenyl-1-(2-propyn-1-yl)- has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1H-Benzimidazole, 2-phenyl-1-(2-propyn-1-yl)- involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its effects at the molecular level are exerted through these interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Benzimidazole, 2-phenyl-1-(2-propyn-1-yl)- change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of 1H-Benzimidazole, 2-phenyl-1-(2-propyn-1-yl)- vary with different dosages in animal models . Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

1H-Benzimidazole, 2-phenyl-1-(2-propyn-1-yl)- is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 1H-Benzimidazole, 2-phenyl-1-(2-propyn-1-yl)- within cells and tissues is a complex process that involves interaction with various transporters or binding proteins . It can also affect its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

2-phenyl-1-prop-2-ynylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c1-2-12-18-15-11-7-6-10-14(15)17-16(18)13-8-4-3-5-9-13/h1,3-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVADGDLFIHPBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2N=C1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401260253
Record name 2-Phenyl-1-(2-propyn-1-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401260253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42076-30-2
Record name 2-Phenyl-1-(2-propyn-1-yl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42076-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenyl-1-(2-propyn-1-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401260253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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